8-Fluoro Substitution Reduces Mutagenicity by >90% Compared to Non-Fluorinated 4-Methylquinoline
Fluorine substitution at the 8-position of 4-methylquinoline (the core structure of the target compound) dramatically reduces mutagenic potential. In a comparative Ames Salmonella/microsomal assay, 8-fluoro-4-methylquinoline exhibited >90% reduction in mutagenicity compared to the non-fluorinated parent 4-methylquinoline, which itself was shown to be extraordinarily potent [1]. This finding establishes that the 8-fluoro substituent is not merely an inert modification but fundamentally alters the compound's genotoxic liability relative to its non-fluorinated counterpart.
| Evidence Dimension | Mutagenicity (revertant colonies) |
|---|---|
| Target Compound Data | >90% reduction in mutagenicity |
| Comparator Or Baseline | 4-Methylquinoline (non-fluorinated) |
| Quantified Difference | >90% lower mutagenicity |
| Conditions | Ames Salmonella/microsomal assay with metabolic activation |
Why This Matters
The reduced mutagenic potential makes this fluorinated building block a safer starting point for developing drug candidates, particularly when compared to non-fluorinated analogs which may carry genotoxic liability.
- [1] Kato, T., Hakura, A., Mizutani, T., & Saeki, K. (2000). Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 465(1–2), 173–182. View Source
